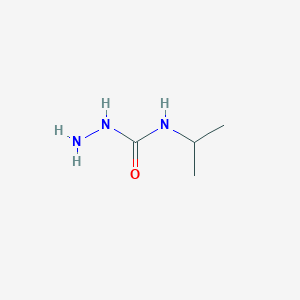
N-Isopropylhydrazinecarboxamide
Vue d'ensemble
Description
N-Isopropylhydrazinecarboxamide (NIH) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NIH is a hydrazine derivative, and its unique properties make it a promising candidate for use in several scientific studies.
Applications De Recherche Scientifique
Application in Brain Tumor Treatment
N-Isopropyl-α-(2-methylhydrazine)-p-toluamide hydrochloride, a compound related to N-Isopropylhydrazinecarboxamide, has been studied for its effectiveness in treating brain tumors. A study involving patients with primary or metastatic brain tumors demonstrated a significant clinical response to this compound, suggesting its potential in brain tumor therapy (Kumar et al., 1974).
Inhibition of Monoamine Oxidase
Another study revealed the ability of N-isopropyl-α-(2-methylhydrazino)-p-toluamide (MIH) to inhibit monoamine oxidase in guinea pig liver. This suggests its potential use in the treatment of diseases like Hodgkin's disease, while also highlighting the need for awareness of possible side effects associated with monoamine oxidase inhibitors (De Vita et al., 1965).
Metabolic Studies
Research on the metabolism of N-isopropyl-α(2-methylhydrazino)-ρ-toluamide hydrochloride (MIH) has shown that it is rapidly degraded in vivo, with a significant portion of its methyl group being converted to methane and CO2. This highlights the complex metabolic pathways involved with this compound and its derivatives (Dost & Reed, 1967).
Oxidative Metabolism
A study on the oxidative metabolism of procarbazine by rat liver microsomes identified several metabolites, indicating the involvement of the cytochrome P-450-dependent monooxygenase system in its oxidation. This research is crucial for understanding the drug's metabolic activation and potential toxic effects (Dunn et al., 1979).
Treatment of Malignant Lymphoma
N-Isopropyl-α-(2-methylhydrazino)-p-toluamide hydrochloride has been administered in clinical trials to patients with malignant lymphoma, showing efficacy in tumor regression, particularly in Hodgkin's disease. This positions it as a potential therapeutic agent in the treatment of Hodgkin's disease and possibly other epithelial neoplasms (Samuels et al., 1967).
Applications in Bioengineering
Poly(N-isopropyl acrylamide) (pNIPAM), a polymer related to N-Isopropylhydrazinecarboxamide, is widely used in bioengineering applications for the nondestructive release of biological cells and proteins. Its use spans variousfields, including the study of the extracellular matrix, cell sheet engineering, tissue transplantation, and the manipulation of individual cells (Cooperstein & Canavan, 2010).
Genetic Toxicity Studies
Procarbazine, a compound related to N-Isopropylhydrazinecarboxamide, has been tested for its genetic toxicity in bacteria and yeast. These studies provide insights into the drug's potential mutagenic effects, crucial for understanding its safety profile and guiding its clinical use (Bronzetti et al., 1979).
Chemical Transformations
N-Isopropylhydrazinecarboxamide derivatives have been explored for their chemical utility, such as in the transformations of penicillin. This highlights the compound's versatility and potential applications in synthetic chemistry (Barton et al., 1972).
Development of Carbamoylating Agents
Hydrazinecarboxamides, a class of compounds including N-Isopropylhydrazinecarboxamide, have been used in the carbamoylation of nitrogen heteroarenes. This demonstrates the compound's potential in creating diverse nitrogen-heteroaryl carboxamides, useful in various chemical syntheses (He et al., 2017).
Food Dye Extraction
Studies involving poly(N-isopropylacrylamide-co-N,N'-methylene bisacrylamide) monolithic columns embedded with γ-alumina nanoparticles, related to N-Isopropylhydrazinecarboxamide, have shown effectiveness in extracting synthetic food dyes. This application highlights its potential in food safety and quality control (Li et al., 2013).
Propriétés
IUPAC Name |
1-amino-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKPBYQABCKLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523044 | |
| Record name | N-(Propan-2-yl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57930-20-8 | |
| Record name | N-(Propan-2-yl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






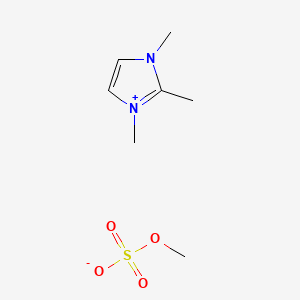




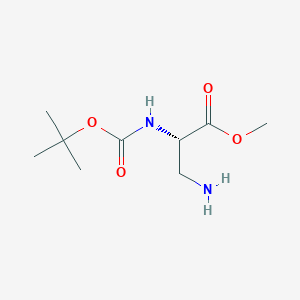
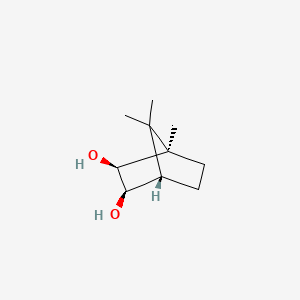
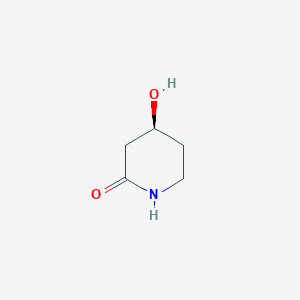


![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)